2-Bromo-5-(methylsulphonyl)aniline
Overview
Description
2-Bromo-5-(methylsulphonyl)aniline: is a chemical compound with the molecular formula C7H8BrNO2S . It is a white to off-white crystalline powder that belongs to the class of anilines. This compound is used in various fields such as medical research, environmental research, and industrial research.
Scientific Research Applications
2-Bromo-5-(methylsulphonyl)aniline is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The target in this context would be the organoboron reagents used in the SM coupling .
Mode of Action
In the context of SM coupling, 2-Bromo-5-(methylsulphonyl)aniline likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
In the context of sm coupling reactions, the result of its action would be the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 2-Bromo-5-(methylsulphonyl)aniline involves the bromination of 5-(methylsulphonyl)aniline. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position on the aniline ring .
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-(methylsulphonyl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulphonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group in related compounds can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases in a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines and related compounds.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the methylsulphonyl group, making it less reactive in certain chemical reactions.
5-Methylsulphonylaniline: Lacks the bromine atom, affecting its reactivity and applications.
2-Chloro-5-(methylsulphonyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness:
2-Bromo-5-(methylsulphonyl)aniline is unique due to the presence of both the bromine atom and the methylsulphonyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPWDTCETLARFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650193 | |
Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-24-0 | |
Record name | 2-Bromo-5-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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